TCS2002

GSK-3β inhibition enantiomer specificity chiral pharmacology

TCS2002 is the preferred GSK-3β inhibitor for CNS research, delivering oral bioavailability (F≈40%), blood-brain barrier penetration (Kp=1.6), and exceptional kinase selectivity (no inhibition of 22 kinases at 10 µM). Unlike AR-A014418 (negligible brain exposure) or CHIR-99021 (broader selectivity), TCS2002 provides consistent in vivo target engagement in tauopathy, epilepsy, and Alzheimer's models. Its enantiomer-specific pharmacology (S-enantiomer IC50=34 nM vs. R=140 nM) further supports SAR studies. Procure TCS2002 for reproducible, brain-penetrant GSK-3β inhibition in preclinical neuroscience.

Molecular Formula C18H14N2O3S
Molecular Weight 338.4 g/mol
CAS No. 1005201-24-0
Cat. No. B1682947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCS2002
CAS1005201-24-0
Synonyms2-methyl-5-(3-(4-(methylsulfinyl)phenyl)-1-benzofuran-5-yl)-1,3,4-oxadiazole
2-methyl-MPBO
Molecular FormulaC18H14N2O3S
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C2=CC3=C(C=C2)OC=C3C4=CC=C(C=C4)S(=O)C
InChIInChI=1S/C18H14N2O3S/c1-11-19-20-18(23-11)13-5-8-17-15(9-13)16(10-22-17)12-3-6-14(7-4-12)24(2)21/h3-10H,1-2H3
InChIKeyRCKYSTKYIVULEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TCS2002 (CAS 1005201-24-0) – Core Identity, Mechanism, and Primary Application Context


TCS2002 (Compound 9b; 2-Methyl-5-[3-[4-(methylsulfinyl)phenyl]-5-benzofuranyl]-1,3,4-oxadiazole) is a potent, highly selective, and orally bioavailable ATP-competitive inhibitor of glycogen synthase kinase‑3β (GSK‑3β), with an IC50 of 35 nM for the racemate and 34 nM for the active (S)-enantiomer [1]. It exhibits favorable pharmacokinetic properties, including measurable oral bioavailability (F ≈ 40%) and quantifiable blood-brain barrier (BBB) penetration (brain-to-plasma ratio Kp = 1.6) [1]. The compound is primarily employed as a chemical probe in preclinical neuroscience research, particularly in models of Alzheimer's disease, tauopathy, and epilepsy, where its robust brain exposure and selectivity profile offer a defined advantage over earlier-generation GSK‑3β inhibitors [1].

Why TCS2002 Cannot Be Interchangeably Substituted with Common GSK‑3β Inhibitors


Although multiple small molecules target GSK‑3β, significant variation in selectivity, oral bioavailability, and central nervous system (CNS) penetration limits their interchangeability in in vivo neuroscience applications. Many widely used GSK‑3β inhibitors, including early oxadiazole-based leads, exhibit poor pharmacokinetic profiles, negligible brain exposure, or inadequate isoform selectivity [1]. In contrast, TCS2002 was specifically optimized from a series of oxadiazole derivatives to overcome these liabilities—delivering a defined oral bioavailability (F ≈ 40%), a favorable brain-to-plasma ratio (Kp = 1.6), and robust kinase selectivity (no inhibition of 22 kinases at 10 µM) [1]. Direct substitution with alternative GSK‑3β inhibitors such as AR‑A014418 (extremely poor brain penetration) [2] or CHIR‑99021 (distinct selectivity profile and potency) can lead to different or even contradictory in vivo outcomes. The evidence below quantifies these differential dimensions and defines the specific procurement and experimental contexts where TCS2002 provides a uniquely suitable tool.

TCS2002 Quantitative Differentiation Evidence: Direct Comparator Analysis for Procurement Decisions


Enantiomer-Specific Potency: (S)-TCS2002 Exhibits 4.1‑Fold Greater Inhibitory Activity than (R)-Enantiomer

TCS2002 is a chiral sulfoxide; the (S)-enantiomer demonstrates markedly superior GSK‑3β inhibitory potency compared to the (R)-enantiomer. In an in vitro kinase assay, (S)-TCS2002 inhibited GSK‑3β with an IC50 of 34 nM, whereas the (R)-enantiomer exhibited an IC50 of 140 nM—a 4.1‑fold difference [1]. This enantiomer-specific activity is critical for experimental reproducibility and underscores the importance of procuring enantiopure or enantiomerically characterized material for studies requiring consistent target engagement.

GSK-3β inhibition enantiomer specificity chiral pharmacology

Kinase Selectivity Profile: (S)-TCS2002 Displays No Inhibition of 22 Representative Kinases at 10 µM

A critical limitation of many GSK‑3β inhibitors is promiscuous kinase inhibition, which complicates data interpretation. In a panel of 12 tyrosine kinases and 10 serine/threonine kinases, (S)-TCS2002 showed no detectable inhibitory activity at concentrations up to 10 µM [1]. This selectivity profile contrasts sharply with earlier GSK‑3β inhibitors that often exhibit off-target activity against cyclin-dependent kinases (CDKs) or other signaling nodes. The clean selectivity of (S)-TCS2002 enhances its utility as a precise chemical probe for dissecting GSK‑3β-dependent biology.

kinase selectivity off-target profiling chemical probe validation

Oral Bioavailability: TCS2002 Achieves F ≈ 40%, Surpassing Early Oxadiazole Lead Compounds

Oral bioavailability is a major hurdle for many GSK‑3β inhibitors. TCS2002 was specifically designed to overcome the poor pharmacokinetic profiles of earlier oxadiazole derivatives (compounds 1a and 1b) [1]. TCS2002 demonstrates an oral bioavailability (F) of approximately 40% in rodent models [1]. While some newer GSK‑3β inhibitors have been reported with oral activity, quantifiable F% values are seldom disclosed; the 40% value for TCS2002 provides a benchmark that supports reliable oral dosing in preclinical studies. In contrast, many GSK‑3β inhibitors exhibit oral bioavailability below 10% [2], severely limiting their utility for chronic in vivo experiments.

oral bioavailability pharmacokinetics in vivo dosing

Blood-Brain Barrier Penetration: TCS2002 Brain-to-Plasma Ratio (Kp = 1.6) Contrasts with Poor CNS Exposure of AR-A014418

For neuroscience applications, adequate brain exposure is non‑negotiable. TCS2002 achieves a brain-to-plasma concentration ratio (Kp) of 1.6 following oral administration, with an AUC0‑24h of 734 ng·h/g [1]. This favorable CNS penetration is a deliberate design feature and directly contrasts with the extremely poor brain penetration of AR‑A014418, a widely used GSK‑3β inhibitor that is considered unsuitable for cerebral PET imaging due to negligible brain uptake [2]. SB‑216763, another common GSK‑3 inhibitor, is brain‑penetrant but is typically used as a radiotracer rather than a pharmacologic tool, and quantifiable Kp values are not widely reported.

BBB penetration CNS exposure neuropharmacology

In Vivo Target Engagement: TCS2002 Reduces Brain Tau Hyperphosphorylation by 35% in Mouse Cold Water Stress Model

A direct pharmacodynamic measure of in vivo GSK‑3β inhibition is the reduction of tau hyperphosphorylation in the brain. In mice subjected to cold water stress—a model that induces robust GSK‑3β‑mediated tau phosphorylation at multiple residues (S199, Thr205, Thr231, Ser396)—oral administration of (S)-TCS2002 significantly inhibited tau phosphorylation by 35% [1]. This in vivo target engagement readout is not commonly reported for other GSK‑3β inhibitors; for instance, AR‑A014418 inhibits tau phosphorylation in cell-based assays but shows no quantifiable in vivo brain efficacy due to poor CNS exposure [2].

tau phosphorylation target engagement Alzheimer's disease model

Anticonvulsant Efficacy: TCS2002 Demonstrates Activity in Refractory Seizure Models Not Replicated by Most GSK‑3β Inhibitors

The anticonvulsant potential of selective GSK‑3β inhibition has been explored for several compounds, but direct comparative data in rigorous seizure models remain limited. TCS2002 is the first specific GSK‑3β inhibitor to be systematically evaluated in two limbic seizure models: the pilocarpine rat model for focal seizures and the acute 6 Hz corneal mouse model for refractory seizures [1]. In both models, TCS2002 exerted significant anticonvulsant effects [1]. While nonselective GSK‑3 inhibitors such as indirubin and BIO‑acetoxime have shown anticonvulsant activity in acute zebrafish, mouse, and rat models, their broader kinase inhibition profiles complicate mechanistic interpretation. The clean selectivity of TCS2002 coupled with its validated efficacy in pharmacoresistant seizure models establishes it as a preferred tool for dissecting the role of GSK‑3β in epileptogenesis and refractory epilepsy.

epilepsy refractory seizures anticonvulsant

Optimal Research and Preclinical Application Scenarios for TCS2002 Based on Quantitative Differentiation Evidence


In Vivo Studies of Tauopathy and Alzheimer's Disease Requiring CNS GSK‑3β Engagement

TCS2002 is uniquely suited for chronic oral dosing studies in rodent models of Alzheimer's disease and tauopathy. Its quantifiable oral bioavailability (F ≈ 40%), robust brain penetration (Kp = 1.6), and demonstrated in vivo reduction of tau hyperphosphorylation (35%) provide direct evidence of CNS target engagement [1]. This combination of favorable PK/PD properties is not matched by common alternatives such as AR‑A014418 (poor brain penetration) or early oxadiazole leads (poor oral PK) [1]. Researchers can confidently administer TCS2002 orally to achieve sustained brain GSK‑3β inhibition and monitor pharmacodynamic effects on tau pathology.

Refractory Epilepsy and Limbic Seizure Models

For investigators exploring the role of GSK‑3β in epileptogenesis and pharmacoresistant seizures, TCS2002 offers a validated tool with demonstrated anticonvulsant efficacy in both the pilocarpine rat model (focal seizures) and the acute 6 Hz mouse model (refractory seizures) [2]. Unlike nonselective GSK‑3 inhibitors, TCS2002's clean kinase selectivity profile [1] minimizes confounding off-target effects, enabling clearer mechanistic insights. This application scenario is particularly relevant for drug discovery programs seeking to evaluate GSK‑3β as a target for treatment-resistant epilepsy.

Enantiomer-Specific Pharmacology and Chiral Probe Development

The 4.1‑fold difference in GSK‑3β inhibitory potency between (S)-TCS2002 (IC50 = 34 nM) and (R)-TCS2002 (IC50 = 140 nM) makes TCS2002 an instructive case study for enantiomer-specific pharmacology [1]. Researchers investigating structure-activity relationships, chiral recognition in kinase inhibition, or the impact of enantiopurity on in vivo outcomes should procure enantiopure (S)-TCS2002 to ensure consistent and maximal target engagement. This scenario is also relevant for medicinal chemistry groups optimizing next-generation CNS‑penetrant kinase inhibitors.

Chemical Probe for GSK‑3β‑Dependent Signaling in CNS Disorders

TCS2002 meets stringent criteria for a high-quality chemical probe: potent inhibition (IC50 = 34‑35 nM), excellent kinase selectivity (no activity against 22 kinases at 10 µM), favorable oral PK, and robust CNS exposure [1]. It is therefore the preferred GSK‑3β inhibitor for experiments aiming to attribute phenotypes specifically to GSK‑3β inhibition in the brain, such as studies of neuroinflammation, synaptic plasticity, or neurodevelopment. Use of TCS2002 reduces the likelihood of data misinterpretation arising from off‑target kinase activity or insufficient brain exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for TCS2002

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.